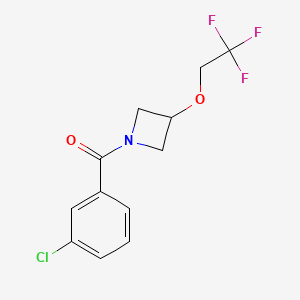
(3-Chlorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chlorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a complex organic compound known for its unique chemical structure, consisting of a chlorinated phenyl group and a trifluoroethoxy-substituted azetidinyl moiety linked through a methanone group. This compound is of significant interest in various fields of chemistry and pharmaceuticals due to its potential biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone typically involves multi-step reactions, beginning with the preparation of key intermediates. One common route starts with the chlorination of phenyl ring compounds followed by the introduction of the trifluoroethoxy group under controlled conditions. The azetidine ring is then formed through a cyclization reaction, involving reagents like sodium hydride and appropriate solvents such as dimethylformamide (DMF). The final step involves the formation of the methanone linkage, usually achieved through a Friedel-Crafts acylation reaction using reagents like aluminum chloride.
Industrial Production Methods
Industrial production of this compound often requires optimization of reaction conditions to maximize yield and purity. Large-scale synthesis may utilize continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: : Can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: : Reduction with agents like lithium aluminum hydride can convert the ketone group to secondary alcohols.
Substitution: : The chlorinated phenyl group can undergo nucleophilic substitution reactions with suitable nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: : Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: : Sodium ethoxide (NaOEt) in ethanol for nucleophilic substitution.
Major Products
Oxidation typically yields carboxylic acids or ketones.
Reduction often results in secondary alcohols.
Substitution reactions produce a variety of substituted aromatic compounds, depending on the nucleophile.
Scientific Research Applications
Chemistry
In organic chemistry, this compound is used as an intermediate for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, (3-Chlorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is investigated for its potential bioactivity. Studies have shown that compounds with similar structures can exhibit antimicrobial, antifungal, and antiviral properties.
Medicine
Pharmacologically, this compound is explored for its potential as a drug candidate. Its structural features suggest it may interact with specific biological targets, making it a subject of interest in the development of new therapeutic agents.
Industry
In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and as a starting material for the production of advanced materials with desirable properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone involves interactions with various molecular targets. Its biological effects are mediated through binding to enzymes or receptors, influencing biochemical pathways and cellular processes. The trifluoroethoxy group contributes to its stability and bioavailability, while the azetidinyl moiety allows for specific interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
(3-Chlorophenyl)(3-methoxyazetidin-1-yl)methanone: : Similar structure but with a methoxy group instead of trifluoroethoxy.
(4-Chlorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone: : Chlorine substitution at the para position on the phenyl ring.
(3-Bromophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone: : Bromine instead of chlorine on the phenyl ring.
Uniqueness
The unique combination of a chlorinated phenyl ring and trifluoroethoxy-azetidinyl moiety sets (3-Chlorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone apart from its analogs. This specific structure imparts distinctive chemical reactivity and potential biological activity, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
(3-chlorophenyl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3NO2/c13-9-3-1-2-8(4-9)11(18)17-5-10(6-17)19-7-12(14,15)16/h1-4,10H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPGVRPPRCMZIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)Cl)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]morpholine](/img/structure/B2993438.png)
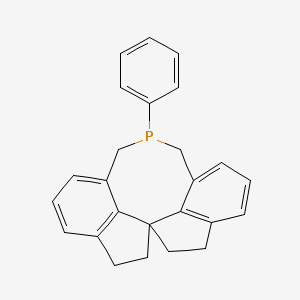
![2-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)-4H-chromen-4-one](/img/structure/B2993440.png)
![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2993441.png)
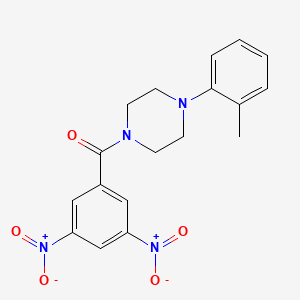
![3-(4-Methoxyphenyl)-1-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)propan-1-one](/img/structure/B2993443.png)
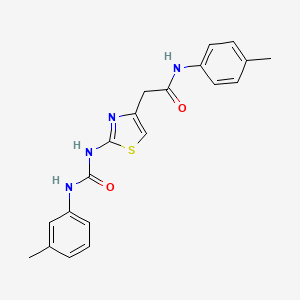
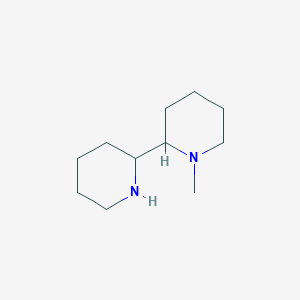
![methyl 6-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2993451.png)
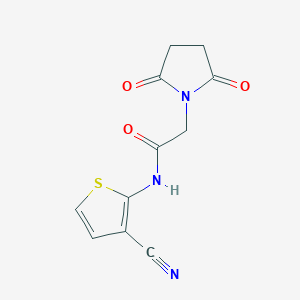
![N-tert-butyl-2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide](/img/structure/B2993454.png)
![(Z)-3,5-dimethoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2993456.png)
![8-(4-butylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2993457.png)
![2-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2993460.png)
